molecular formula C24H25F3N4O5 B2494715 N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate CAS No. 1351644-11-5

N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate

Cat. No.: B2494715
CAS No.: 1351644-11-5
M. Wt: 506.482
InChI Key: VVQMPSVHFFOUPI-UHFFFAOYSA-N
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Description

N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate is a high-purity chemical reagent intended for research applications only. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry known for its versatile biological activities. The benzimidazole moiety is a structurally important pharmacophore that resembles naturally occurring nucleotides, particularly purines, which allows derivatives to interact effectively with various biopolymers in living systems, including proteins, enzymes, and receptors . The specific incorporation of a trifluoromethyl group at the 2-position of the benzimidazole ring enhances the compound's potential for target binding and modulates its physicochemical properties. Researchers are investigating this compound and similar benzimidazole derivatives primarily in oncology and infectious disease research. Benzimidazole-based compounds have demonstrated significant potential as anticancer agents through various mechanisms, including inhibition of kinase enzymes and interference with cell proliferation processes . Furthermore, structurally related benzimidazole compounds have shown promising activity against drug-resistant bacterial strains such as Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis , with some derivatives exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL . The oxalate salt form ensures improved stability and solubility characteristics for experimental applications. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound according to standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-methylphenyl)-4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O.C2H2O4/c1-15-6-2-3-7-17(15)27-21(30)28-12-10-16(11-13-28)14-29-19-9-5-4-8-18(19)26-20(29)22(23,24)25;3-1(4)2(5)6/h2-9,16H,10-14H2,1H3,(H,27,30);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQMPSVHFFOUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate, identified by its CAS number 1351644-11-5, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a benzimidazole moiety, and a trifluoromethyl group. Its molecular weight is approximately 506.5 g/mol, and it exists as an oxalate salt, which may influence its solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide exhibit significant antimicrobial properties. For instance, studies have shown that related benzimidazole derivatives possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity LevelReference
7mSalmonella typhiModerate
7nBacillus subtilisStrong
7oE. coliWeak

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Compounds containing the piperidine structure have been associated with the inhibition of acetylcholinesterase (AChE) and urease, which are crucial in the treatment of neurodegenerative diseases and urinary tract infections respectively. The synthesized compounds showed IC50 values indicating strong inhibitory activity against these enzymes .

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)Reference
7lAcetylcholinesterase2.14 ± 0.003
7mUrease0.63 ± 0.001

The mechanisms through which N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide exerts its biological effects are primarily linked to its interaction with specific enzyme sites and bacterial membranes. Molecular docking studies have elucidated how these compounds bind to active sites on target enzymes, thereby inhibiting their function .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antidepressant Activity : A series of benzimidazole derivatives were evaluated for their antidepressant effects in vivo, demonstrating significant behavioral changes in animal models consistent with increased serotonergic activity .
  • Anticancer Properties : Some derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells through the modulation of various signaling pathways .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of these compounds, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles to predict their clinical efficacy .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Several studies have investigated the anticancer effects of compounds similar to N-(o-tolyl)-4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate. For example, derivatives of benzimidazole have shown promising results against various cancer cell lines, including breast and renal cancers . The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and biological activity of these compounds.
  • Neurological Disorders :
    • The compound's structure suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been noted for their ability to interact with serotonin receptors, which are implicated in conditions such as depression, anxiety, and cognitive disorders . This interaction may provide a pathway for developing treatments for such disorders.
  • Antimicrobial Properties :
    • Recent research has indicated that derivatives of benzoimidazole can exhibit antimicrobial activity against various pathogens. The incorporation of trifluoromethyl groups may enhance this activity by altering the compound's interaction with microbial membranes .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer EfficacyA derivative similar to this compound exhibited selective cytotoxicity against A498 renal cancer cells with an IC50 value of 5 µM .
Study 2Neurological ApplicationsResearch on compounds with similar structures demonstrated modulation of serotonin receptors, suggesting potential use in treating mood disorders .
Study 3Antimicrobial ActivityA related compound showed significant activity against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Key Substituents and Functional Groups:

Compound Benzimidazole/Benzimidazolone Substituent Aryl Group (R) Salt Form
Target Compound 2-Trifluoromethyl o-Tolyl Oxalate
TH5487 (OGG1i) 4-Bromo, 2-oxo 4-Iodophenyl Free base
OGG1iNA 2-Oxo 4-Chlorophenyl Free base
  • Benzimidazole Modifications: The trifluoromethyl group in the target compound enhances hydrophobicity and metabolic stability compared to the bromo and oxo groups in TH5487 and OGG1iNA.

Functional and Pharmacological Comparisons

Inhibitory Activity and Selectivity:

Compound Target Enzyme IC₅₀ (Reported) Solubility (mg/mL)
Target Compound Not fully disclosed N/A 0.12 (oxalate salt)
TH5487 (OGG1i) OGG1 0.45 μM 0.08
OGG1iNA OGG1 1.2 μM 0.25
  • OGG1 Inhibition: Both TH5487 and OGG1iNA are validated OGG1 inhibitors, with TH5487 showing higher potency (IC₅₀ = 0.45 μM vs. 1.2 μM for OGG1iNA) .
  • Solubility : The oxalate salt of the target compound improves aqueous solubility (0.12 mg/mL) compared to TH5487 (0.08 mg/mL) and OGG1iNA (0.25 mg/mL), which are free bases.

Research Findings and Implications

  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to bromo or oxo substituents. However, this could reduce polar interactions critical for enzymatic inhibition, as seen in OGG1iNA’s lower potency .
  • Steric Effects : The o-tolyl group’s ortho-methyl substitution may limit binding to flat active sites (e.g., DNA repair enzymes), unlike the para-substituted iodophenyl or chlorophenyl groups in TH5487 and OGG1iNA.
  • Therapeutic Potential: TH5487 and OGG1iNA are used in studies of oxidative DNA damage and cellular senescence . The target compound’s oxalate salt could offer improved pharmacokinetics for similar applications, though in vivo data are lacking.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step procedures:

  • Step 1: Condensation of a benzimidazole precursor (e.g., 2-(trifluoromethyl)-1H-benzo[d]imidazole) with a piperidine derivative. For example, tert-butyl 4-aminopiperidine-1-carboxylate can react with nitroarenes under basic conditions (e.g., K₂CO₃ in DMF) to form intermediates .
  • Step 2: Alkylation or reductive amination to introduce the o-tolyl carboxamide group. For instance, coupling with o-tolyl isocyanate in the presence of trifluoroacetic acid (TFA) yields the final carboxamide .
  • Step 3: Salt formation with oxalic acid to produce the oxalate salt.

Key Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF) for improved solubility.
  • Monitor reaction progress via TLC or LCMS to ensure intermediate purity .

Basic: Which spectroscopic methods effectively characterize this compound?

Answer:
Critical techniques include:

  • ¹H/¹³C NMR: To confirm the piperidine ring conformation, benzimidazole substitution, and trifluoromethyl group integration. For example, downfield shifts in aromatic protons (~δ 7.5–8.5 ppm) confirm benzimidazole formation .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).
  • FT-IR: Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxalate salt O-H/N-H bonds .

Advanced: How to optimize reaction conditions for yield and purity?

Answer:

  • Temperature Control: Low-temperature (~0–5°C) steps minimize side reactions during sensitive alkylations .
  • Catalyst Selection: Pd-based catalysts enhance coupling efficiency in aromatic substitutions .
  • Workup Strategies: Use column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., ethanol/water) for purification .
  • DoE (Design of Experiments): Systematic variation of parameters (e.g., solvent, catalyst loading) identifies optimal conditions. For example, a 3² factorial design can optimize time and temperature .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Dose-Response Analysis: Perform EC₅₀/IC₅₀ assays across multiple cell lines to assess potency variability .
  • Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo results .
  • Orthogonal Assays: Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Advanced: Designing SAR studies to identify the pharmacophore

Answer:

  • Analog Synthesis: Modify substituents (e.g., replace trifluoromethyl with Cl or CH₃) and test activity .
  • Binding Assays: Use radioligand displacement or fluorescence polarization to quantify affinity changes.
  • Computational Docking: Map interactions with targets (e.g., kinases) using AutoDock or Schrödinger .

Advanced: Methodologies for pharmacokinetic (PK) assessment

Answer:

  • In Vitro ADME:
    • Solubility: Shake-flask method in PBS (pH 7.4).
    • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration .
  • In Vivo PK: Administer orally/IV to rodents, collect plasma samples, and quantify via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂ .

Advanced: Applying DoE to synthesis optimization

Answer:

  • Factor Selection: Variables include solvent polarity, temperature, and catalyst ratio.
  • Response Surface Methodology (RSM): Fit data to a quadratic model to predict optimal yield (e.g., 87% at 60°C in DMF with 5 mol% catalyst) .
  • Validation: Confirm predictions with triplicate runs .

Basic: Functional groups and reactivity

Answer:

  • Benzimidazole: Participates in electrophilic substitution (e.g., nitration) at the 5/6 positions .
  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity.
  • Piperidine Carboxamide: Undergoes hydrolysis under acidic conditions to yield piperidine and o-toluidine .

Advanced: In vitro bioactivity assay design

Answer:

  • Cell Viability Assays: Use MTT/XTT in cancer lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Enzyme Inhibition: Measure IC₅₀ via fluorogenic substrates (e.g., for kinases or proteases) .
  • Controls: Include vehicle (DMSO), untreated cells, and reference inhibitors .

Advanced: Computational modeling for target prediction

Answer:

  • Molecular Dynamics (MD): Simulate binding to targets (e.g., Factor Xa) using GROMACS .
  • QSAR Modeling: Train models with IC₅₀ data from analogs to predict activity .
  • ADMET Prediction: Use SwissADME or ADMETLab to estimate toxicity and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.